molecular formula C21H26N4O4S B4297934 N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No.: B4297934
M. Wt: 430.5 g/mol
InChI Key: QKJOCTKWWAVUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is not fully understood. However, it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in maintaining the redox balance in cells. This inhibition leads to an accumulation of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant anti-proliferative activity against human cancer cell lines. It has also been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species. In addition, it has been investigated for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is its potential as a fluorescent probe for detecting thiols in biological samples. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to optimize its use as a fluorescent probe for detecting thiols in biological samples. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been reported in a research article by Zhang et al. (2017). It has been investigated for its potential as an anti-cancer agent, a fluorescent probe for detecting thiols in biological samples, and an anti-inflammatory agent. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. However, there are several future directions for research on this compound, including further investigation of its potential as an anti-cancer agent, optimization of its use as a fluorescent probe, and further understanding of its mechanism of action.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential anti-cancer agent. In a research article by Zhang et al. (2017), it was reported that this compound exhibited significant anti-proliferative activity against human cancer cell lines. In biochemistry, it has been studied for its potential as a fluorescent probe for detecting thiols in biological samples. In pharmacology, it has been investigated for its potential as an anti-inflammatory agent.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-19(12-30-20-23-17-2-1-16(25(27)28)8-18(17)24-20)22-3-4-29-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15H,3-7,9-12H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJOCTKWWAVUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

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